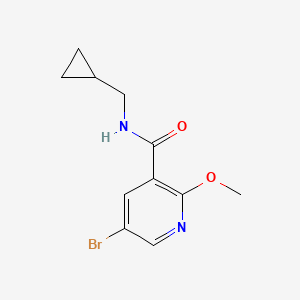

5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide, commonly referred to as 5-BNC, is an organic compound widely used in the fields of biochemistry and pharmacology. It has a wide range of applications, from its use in the synthesis of various compounds and drugs to its role in enzyme inhibition and protein-protein interactions. 5-BNC is a versatile molecule, and its structure can be modified to produce different derivatives with various properties.

Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Properties

Understanding the synthesis and chemical properties of compounds similar to 5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide can provide insights into its potential applications in scientific research. The modification of nicotinamide derivatives, such as the introduction of bromo and methoxy groups, can significantly alter the chemical reactivity and biological activity of these compounds. Such modifications are crucial in the development of new pharmaceuticals, agrochemicals, and materials science applications. For instance, brominated organic compounds are often used in medicinal chemistry to improve the binding affinity of drugs to their biological targets due to the heavy atom effect (Chernyshev, Kravchenko, & Ananikov, 2017)(Chernyshev, Kravchenko, & Ananikov, 2017).

Pharmacological Applications

Compounds with structural similarities to 5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide may possess various pharmacological properties. Brominated and methoxylated compounds are extensively studied for their potential therapeutic effects, including antitumor, anti-inflammatory, and antimicrobial activities. The presence of a bromine atom can enhance the pharmacokinetic properties of pharmaceutical agents, making them more effective in disease treatment. Methoxy groups, on the other hand, can influence the solubility and metabolic stability of compounds, affecting their bioavailability and efficacy (Russell & Dias, 2002)(Russell & Dias, 2002).

Industrial and Environmental Applications

Brominated organic compounds also play a significant role in industrial and environmental applications. They are used as flame retardants, intermediates in organic synthesis, and in the production of dyes and photographic chemicals. The environmental behavior and impact of brominated compounds, including their biodegradability and potential for bioaccumulation, are areas of active research. Understanding these aspects is crucial for developing sustainable chemical practices and mitigating environmental pollution (Zuiderveen, Slootweg, & de Boer, 2020)(Zuiderveen, Slootweg, & de Boer, 2020).

Propiedades

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)-2-methoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-16-11-9(4-8(12)6-14-11)10(15)13-5-7-2-3-7/h4,6-7H,2-3,5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPORKYUXDCLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C(=O)NCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)

![N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2589787.png)

![1-Acetyl-5-bromo-6-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline](/img/structure/B2589788.png)

![Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate](/img/structure/B2589789.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2589790.png)

![1-(tert-butyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2589793.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2589798.png)

![Diethyl 2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]methylidene]propanedioate](/img/structure/B2589801.png)

![6,7-Dimethyl-2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2589802.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2589803.png)

![4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2589805.png)

![Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2589806.png)